meso-Tetraphenylporphyrin-Pd(II)
Description
Properties
CAS No. |
14187-13-4 |
|---|---|
Molecular Formula |
C44H28N4Pd |
Molecular Weight |
719.153 |
Synonyms |
5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II) |
Origin of Product |
United States |
Synthetic Methodologies for Meso Tetraphenylporphyrin Pd Ii and Its Derivatives
Strategies for Meso-Tetraphenylporphyrin Ligand Synthesis
The creation of the H₂TPP ligand is a critical first step, and several methods have been developed over the years, ranging from traditional high-temperature reactions to more modern, environmentally friendly approaches.
Traditional Synthetic Pathways (e.g., Adler-Longo, Lindsey Methods)
Two of the most established methods for synthesizing meso-substituted porphyrins are the Adler-Longo and Lindsey methods.
The Adler-Longo method involves a one-step acid-catalyzed condensation of pyrrole (B145914) and benzaldehyde (B42025) in a high-boiling solvent like propionic or acetic acid, open to the atmosphere. nih.govresearchgate.netnih.gov The reaction is typically carried out at reflux temperatures, and the presence of atmospheric oxygen facilitates the oxidation of the intermediate porphyrinogen (B1241876) to the final porphyrin. ulisboa.ptarkat-usa.org While straightforward, this method often results in yields of around 10-30% and can produce significant tar-like byproducts, complicating purification. nih.govresearchgate.net
The Lindsey synthesis , developed as a milder alternative, is a two-step process. nih.govscite.ai First, pyrrole and benzaldehyde undergo a reversible acid-catalyzed condensation at room temperature under an inert atmosphere and at high dilution in a chlorinated solvent. nih.gov This allows for the formation of the porphyrinogen at thermodynamic equilibrium. scite.ai In the second step, a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is added to irreversibly oxidize the porphyrinogen to the porphyrin. nih.gov The Lindsey method generally provides higher yields (10-60%) and is suitable for more sensitive aldehydes that cannot withstand the harsh conditions of the Adler-Longo synthesis. nih.gov
Table 1: Comparison of Traditional H₂TPP Synthesis Methods
| Feature | Adler-Longo Method | Lindsey Method |
|---|---|---|
| Reaction Steps | One-step condensation and oxidation | Two-step: condensation then oxidation |
| Reaction Conditions | High temperature (refluxing acid) researchgate.netnih.gov | Room temperature, inert atmosphere nih.gov |
| Catalyst | Acid (e.g., propionic acid) nih.govnih.gov | Acid (e.g., BF₃ etherate), followed by an oxidant (e.g., DDQ) arkat-usa.org |
| Typical Yield | 10-30% nih.govnih.gov | 10-60% nih.gov |
| Advantages | Simple, one-pot procedure | Higher yields, milder conditions, suitable for sensitive aldehydes nih.gov |
| Disadvantages | Harsh conditions, lower yields, significant byproduct formation nih.govresearchgate.net | Requires inert atmosphere, high dilution, two distinct steps nih.gov |
Green Chemistry Approaches to Meso-Tetraphenylporphyrin Synthesis
In an effort to develop more sustainable synthetic routes, researchers have explored green chemistry approaches that minimize solvent use, reduce reaction times, and lower energy consumption.
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of H₂TPP. sciepub.comasianpubs.org This method involves the reaction of pyrrole and benzaldehyde, often in the presence of a catalyst like p-toluenesulfonic acid, under microwave heating. asianpubs.org The key advantage is a dramatic reduction in reaction time, from hours to just a few minutes, while often providing comparable or even improved yields compared to traditional methods. sciepub.comasianpubs.orgmdpi.org Some procedures are performed in a minimal amount of a high-boiling solvent like propionic acid or even under solvent-free conditions, further enhancing the green credentials of this approach. sciepub.comresearchgate.net
Table 2: Microwave-Assisted H₂TPP Synthesis Findings
| Catalyst/Solvent System | Reaction Time | Yield | Reference |
|---|---|---|---|
| p-Nitro-benzoic acid / Xylene | 3 minutes | ~30% | mdpi.org |
| p-Toluene sulfonic acid / Solvent-free | 10 minutes | Quantitative | asianpubs.orgresearchgate.net |
| Propionic acid / Nitrobenzene | 5-10 minutes | Reasonable | sciepub.com |
Mechanochemistry offers a solvent-free pathway to H₂TPP by using mechanical force, typically grinding in a ball mill, to initiate the chemical reaction. nih.govrsc.org In this method, equimolar amounts of pyrrole and benzaldehyde are ground together with an acid catalyst. nih.gov This solid-state reaction forms the porphyrinogen intermediate, which can then be oxidized to H₂TPP, either in a separate step in solution or through a subsequent mechanochemical oxidation step. nih.govrsc.org This approach is a prime example of green synthesis as it can eliminate the need for bulk solvents, which are a major source of waste in traditional syntheses. rsc.orgorientjchem.org While yields are still being optimized, the environmental benefits are significant. nih.gov
Palladium(II) Metalation Techniques
Once the H₂TPP ligand has been synthesized and purified, the final step is the insertion of the palladium(II) ion into the porphyrin core to form meso-Tetraphenylporphyrin-Pd(II).
Direct Metalation Protocols for Meso-Tetraphenylporphyrin
The most common method for preparing metalloporphyrins is direct metalation. This involves reacting the free-base porphyrin (H₂TPP) with a suitable palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), in a high-boiling organic solvent. utrgv.edugaacademy.org Solvents like N,N-dimethylformamide (DMF), benzonitrile, or a mixture of toluene (B28343) and acetonitrile (B52724) are frequently used. The reaction mixture is typically heated to reflux for a period of time to facilitate the insertion of the palladium ion. The progress of the reaction can be monitored by UV-vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a two-band spectrum typical of the metallated porphyrin. wikipedia.org
Optimization of Reaction Conditions for Palladium(II) Insertion
The insertion of palladium(II) into the meso-tetraphenylporphyrin (TPP) core is a critical step in the synthesis of meso-Tetraphenylporphyrin-Pd(II). The efficiency of this metallation process is highly dependent on the reaction conditions. Key factors that are often optimized include the choice of palladium precursor, solvent, temperature, and reaction time.
Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). The choice of solvent plays a crucial role; high-boiling solvents like dimethylformamide (DMF) or 1,2,4-trichlorobenzene (B33124) (TCB) are often employed to provide the necessary activation energy for the reaction. nih.gov For instance, the metallation of sterically hindered porphyrins, which may be unsuccessful in lower-boiling solvents like DMF, can be achieved by refluxing in TCB. nih.gov
The temperature is another critical parameter. While some palladium insertion reactions can be carried out at room temperature, many require elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice to ensure complete metallation. nih.govresearchgate.net The reaction time is also adjusted to maximize the yield, with typical durations ranging from a few hours to overnight. researchgate.net
Table 1: Optimization of Palladium(II) Insertion Conditions
| Parameter | Variation | Observation |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, PdCl₂ | Both are effective, with the choice often depending on solubility and reactivity with the specific porphyrin. nih.gov |
| Solvent | DMF, Benzonitrile, 1,2,4-TCB | High-boiling point solvents are generally preferred to overcome the activation energy barrier, especially for sterically demanding porphyrins. nih.govchemicalbook.com |
| Temperature | Room Temperature to Reflux | Higher temperatures often lead to faster and more complete reactions. nih.govresearchgate.net |
| Reaction Time | Hours to Days | The optimal time is dependent on the reactivity of the porphyrin and the specific conditions used. researchgate.net |
Functionalization Strategies for Meso-Tetraphenylporphyrin-Pd(II) Derivatives
The functionalization of the meso-tetraphenylporphyrin-Pd(II) scaffold is essential for tailoring its properties for various applications. These strategies can be broadly categorized into peripheral functionalization of the meso-tetraphenyl rings and functionalization of the β-pyrrole positions.
Peripheral Functionalization of Meso-Tetraphenyl Rings
Modification of the four phenyl rings at the meso positions offers a versatile approach to modulate the electronic and steric characteristics of the porphyrin complex.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the phenyl rings of meso-tetraphenylporphyrin-Pd(II). nih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgscilit.com
The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds. libretexts.org It typically involves the reaction of a halogenated porphyrin derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction has been successfully employed to attach various aryl and other organic fragments to the phenyl rings of the porphyrin. nih.govrsc.org
The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgyoutube.comsynarchive.com This method is particularly useful for introducing alkynyl groups onto the porphyrin periphery, which can then be used for further transformations or to extend the π-conjugated system of the molecule. nih.govnih.gov
Table 2: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions for Functionalization
| Reaction | Reactants | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Halogenated Porphyrin + Boronic Acid/Ester | C-C | Tolerant of a wide range of functional groups, generally robust and high-yielding. nih.govlibretexts.org |
| Sonogashira | Halogenated Porphyrin + Terminal Alkyne | C-C (sp²-sp) | Requires a copper co-catalyst, useful for introducing linear, rigid alkynyl linkers. acs.orgyoutube.com |
β-Pyrrole Functionalization
Functionalization at the β-pyrrole positions of the porphyrin macrocycle provides another avenue for modifying the properties of meso-tetraphenylporphyrin-Pd(II). nih.govtu.ac.th This approach directly alters the electronic structure of the porphyrin core.
Methods for β-pyrrole functionalization often involve initial halogenation, such as bromination, of the porphyrin ring. nih.gov The resulting β-bromoporphyrins can then undergo various palladium-catalyzed cross-coupling reactions, similar to those used for peripheral functionalization, to introduce a wide array of substituents. scilit.comnih.gov For example, β-aminoporphyrins can be synthesized through palladium-catalyzed amination reactions. scilit.com Nitration of the β-positions is another strategy, as the nitro group can be subsequently converted into other functional groups. tu.ac.thresearchgate.net
Direct C-H Functionalization Approaches
Direct C-H functionalization has emerged as a more atom-economical and efficient strategy for modifying porphyrin scaffolds, as it avoids the need for pre-functionalized starting materials. acs.orgrsc.org Palladium-catalyzed C-H arylation, for instance, allows for the direct introduction of aryl groups onto the porphyrin macrocycle. acs.org This approach is a powerful tool for the late-stage functionalization of porphyrins and offers a more streamlined synthetic route to complex porphyrin derivatives. nih.gov
Rational Design of Functionalized Meso-Tetraphenylporphyrin-Pd(II) Ligands
The strategic design of functionalized meso-tetraphenylporphyrin-Pd(II) ligands is a cornerstone of creating tailored catalysts and materials with specific and enhanced properties. By systematically modifying the peripheral positions of the porphyrin macrocycle, researchers can fine-tune the electronic and steric characteristics of the ligand, which in turn dictates the behavior of the central palladium ion. This rational design approach is pivotal for advancing applications in catalysis, photosensitization, and materials science.
The primary sites for functionalization on the meso-tetraphenylporphyrin framework are the meso-phenyl rings and the β-pyrrolic positions. The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, profoundly influences the redox potentials of the resulting palladium complex. nih.govub.edu This modulation is critical for applications such as photoredox catalysis, where the ability of the excited state of the complex to engage in single-electron transfer is paramount. researchgate.net
For instance, the introduction of electron-withdrawing groups, such as formyl or benzoyl, at the meso or β-pyrrolic positions enhances the reduction potential of the porphyrin. nih.gov This makes the complex a better photooxidant in a reductive quenching cycle. nih.gov Studies have shown that the position of the substituent is as crucial as its electronic nature; a substituent's influence is more pronounced when it is closer to the porphyrin core. nih.govub.edu For example, a benzoyl group at a meso position has a stronger effect on the reduction potential than one on the phenyl ring. nih.gov
Conversely, attaching electron-donating groups can increase the electron density at the palladium center, which can be advantageous for certain catalytic reactions. The choice of functional groups allows for the precise tuning of the catalyst's reactivity.
Steric effects also play a significant role in the rational design of these ligands. The introduction of bulky substituents at the meso-phenyl positions can create a "pocket" around the palladium center. This steric hindrance can influence substrate selectivity in catalytic reactions and can also affect the mechanism of processes like the hydrogen evolution reaction by altering the spatial arrangement around the metal ion. mdpi.com
The functionalization of meso-tetraphenylporphyrin with specific groups can also impart other desirable properties, such as improved solubility or the ability to be anchored to a solid support. For example, the introduction of sulfonate groups can render the complex water-soluble, which is beneficial for reactions in aqueous media. researchgate.net Similarly, amino-functionalized porphyrins can serve as platforms for further modification or for incorporation into larger structures like covalent organic frameworks. epa.gov
The following tables provide examples of functionalized meso-tetraphenylporphyrin-Pd(II) ligands and illustrate the impact of different substituents on their properties and applications.
Table 1: Electronically Modified Meso-Tetraphenylporphyrin-Pd(II) Ligands and Their Applications
| Functional Group | Position of Functionalization | Key Property Change | Application |
| Pentafluorophenyl | meso-phenyl | Increased oxidative stability and robustness | Photocatalytic oxidative C-H functionalization nih.gov |
| p-Carboxyphenyl | meso-phenyl | Altered electronic properties, potential for anchoring | Mizoroki-Heck coupling researchgate.net |
| p-Anisyl | meso-phenyl | Electron-donating, modified redox potential | Mizoroki-Heck coupling researchgate.net |
| p-Tolyl | meso-phenyl | Electron-donating, modified redox potential | Mizoroki-Heck coupling researchgate.net |
| m-Hydroxyphenyl | meso-phenyl | Altered electronic properties and solubility | Mizoroki-Heck coupling researchgate.net |
| m-Cyanophenyl | meso-phenyl | Electron-withdrawing, modified redox potential | Mizoroki-Heck coupling researchgate.net |
Table 2: Sterically and Solubilizing Functionalized Meso-Tetraphenylporphyrin-Pd(II) Ligands
| Functional Group | Position of Functionalization | Primary Design Purpose | Application |
| Tetra(p-sulfonatophenyl) | meso-phenyl | Water solubility | Mizoroki-Heck coupling in aqueous media researchgate.net |
| Thienyl | meso-position | Altered planarity and steric volume | DNA interaction studies mdpi.com |
The rational design of functionalized meso-tetraphenylporphyrin-Pd(II) ligands is a dynamic and evolving field. By leveraging a deep understanding of structure-property relationships, scientists can continue to develop novel palladium-porphyrin complexes with enhanced performance for a wide array of chemical transformations.
Advanced Spectroscopic and Structural Elucidation of Meso Tetraphenylporphyrin Pd Ii
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy provides profound insights into the photophysical characteristics of PdTPP, governed by its extended π-conjugated macrocycle and the central palladium ion.
Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions (Soret and Q-bands)
The electronic absorption spectrum of meso-Tetraphenylporphyrin-Pd(II) is defined by its porphyrin core, which features a highly conjugated 24-π electron system. utrgv.edu This extensive conjugation gives rise to intense absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. utrgv.edu The spectrum is dominated by two principal types of transitions, as described by Gouterman's four-orbital model: the Soret band and the Q-bands. utrgv.edunih.gov
The Soret band, also known as the B-band, is the most intense absorption feature in the spectrum. core.ac.uk It appears in the near-UV region and originates from a strong π-π* transition from the highest occupied molecular orbitals (HOMO) to the lowest unoccupied molecular orbitals (LUMO), specifically the S₀ → S₂ transition. For PdTPP, the Soret band is observed at approximately 420 nm. utrgv.edu
In the visible region, a series of weaker absorptions known as Q-bands are observed. core.ac.uk These bands correspond to the "quasi-forbidden" π-π* transition (S₀ → S₁). The insertion of the palladium metal into the porphyrin ring increases the molecule's symmetry, which influences the appearance of these bands compared to the free-base porphyrin. utrgv.edu In PdTPP, multiple Q-bands are resolved, typically appearing around 489 nm, 528 nm, and 561 nm. utrgv.edu
Table 1: UV-Vis Absorption Maxima for meso-Tetraphenylporphyrin-Pd(II)
| Band Type | Wavelength (λmax) |
|---|---|
| Soret (B-band) | 420 nm utrgv.edu |
| Q-bands | 489 nm utrgv.edu |
| 528 nm utrgv.edu | |
| 561 nm utrgv.edu |
The absorption characteristics of the PdTPP macrocycle can be systematically tuned by chemical modifications, primarily through the introduction of peripheral substituents or the extension of the π-conjugated system. utrgv.edulibretexts.org
Substituent Effects: The electronic nature of substituents on the peripheral phenyl groups significantly impacts the redox potentials and absorption spectra. nih.gov Electron-donating groups (e.g., methoxy, amino) tend to cause a bathochromic (red) shift in both the Soret and Q-bands. nih.govresearchgate.net This is attributed to the raising of the HOMO energy levels, which narrows the HOMO-LUMO gap. Conversely, electron-withdrawing groups (e.g., formyl, nitro) generally lead to a hypsochromic (blue) shift or minor changes, as they lower the energy of the molecular orbitals. nih.govresearchgate.net Studies on platinum and palladium porphyrins have confirmed that substitution with electron-rich aryl groups results in red-shifted absorption and emission spectra. nih.gov
Extended π-Conjugation: Increasing the size of the conjugated π-system leads to a more significant red shift in the absorption bands. libretexts.org As conjugation increases, the energy gap between the π bonding (HOMO) and π* anti-bonding (LUMO) orbitals decreases, requiring less energy (i.e., longer wavelengths of light) to induce an electronic transition. libretexts.orgrsc.org In the context of porphyrins, this can be achieved by fusing aromatic rings to the porphyrin periphery (as in tetrabenzoporphyrins) or by creating directly linked porphyrin arrays. nih.gov For instance, the low-energy Q-bands of porphyrin tapes are progressively red-shifted as the number of linked porphyrin units increases. nih.gov This principle allows for the rational design of porphyrins that absorb light at specific, longer wavelengths, including into the near-infrared region.
Fluorescence Spectroscopy for Emission Characteristics
While free-base porphyrins typically exhibit fluorescence from the first excited singlet state (S₁), the emission from meso-Tetraphenylporphyrin-Pd(II) is dominated by phosphorescence. This is a direct consequence of the "heavy atom effect," where the presence of the heavy palladium atom significantly enhances the rate of intersystem crossing (ISC). nih.gov ISC is a non-radiative process where the molecule transitions from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).
For PdTPP, the ISC is so efficient that the fluorescence quantum yield is extremely low or negligible. Instead, after excitation and rapid ISC, the molecule relaxes to the ground state (S₀) from the long-lived triplet state, emitting light in a process known as phosphorescence (T₁ → S₀). researchgate.net This emission is red-shifted relative to fluorescence and occurs on a much longer timescale (microseconds to milliseconds). The quenching of phosphorescence from Pd(II) porphyrins by molecular oxygen to form singlet oxygen is a key process in applications like photodynamic therapy and photocatalysis. researchgate.net
Time-Resolved Emission Spectroscopy for Excited-State Dynamics
Time-resolved emission spectroscopy provides critical data on the lifetimes and decay pathways of the electronic excited states of PdTPP. youtube.com Upon photoexcitation to the Soret or Q-bands, the molecule undergoes a series of rapid relaxation events. nih.gov
The initial excited singlet state (S₂) formed upon Soret band excitation undergoes rapid internal conversion (IC) to the lower energy S₁ state on a femtosecond to picosecond timescale. nih.gov Due to the heavy palladium atom, the S₁ state is extremely short-lived. nih.gov It is rapidly depopulated via highly efficient intersystem crossing to the triplet manifold (T₁). Studies on the related platinum tetraphenylporphyrin (B126558) (PtTPP), whose photophysics are similar, calculated the S₁ lifetime to be shorter than 0.7 picoseconds. nih.gov
The dominant excited state is therefore the lowest triplet state (T₁), which has a much longer lifetime, often in the microsecond range. nih.gov Time-resolved studies on a sulfonated derivative of PdTPP confirmed that photoexcitation leads to delayed electron emission from the triplet state over microsecond timescales. nih.gov These long-lived triplet states are crucial for the compound's utility in applications requiring energy or electron transfer. osti.gov
Table 2: Representative Excited-State Properties for Metallated Tetraphenylporphyrins
| Parameter | State | Typical Value/Timescale | Governing Process |
|---|---|---|---|
| Lifetime (τ) | S₁ (Singlet) | < 1 ps nih.gov | Intersystem Crossing (ISC) nih.gov |
| Lifetime (τ) | T₁ (Triplet) | Microseconds (µs) nih.gov | Phosphorescence / Non-radiative decay nih.gov |
Resonance Raman Spectroscopy for Vibrational Modes and Electronic Coupling
Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of meso-Tetraphenylporphyrin-Pd(II) that are coupled to its electronic transitions. mdpi.com By tuning the laser excitation wavelength to coincide with an electronic absorption band (e.g., the Soret or Q-bands), specific vibrational modes associated with the chromophore are selectively enhanced by orders of magnitude. elsevierpure.com
The RR spectrum of a metalloporphyrin like PdTPP provides a detailed fingerprint of its molecular structure. The observed bands correspond to in-plane skeletal vibrations of the porphyrin macrocycle and modes involving the peripheral phenyl groups. elsevierpure.comacs.org Key vibrational modes include C-C and C-N stretching of the pyrrole (B145914) rings, as well as methine bridge vibrations. rasayanjournal.co.in For example, in RR spectra of tetraphenylporphyrins, characteristic bands for phenyl vibrations are observed around 1598 cm⁻¹ and 640 cm⁻¹. elsevierpure.com The specific frequencies and intensities of the RR bands are sensitive to the geometry of the porphyrin core, the identity of the central metal ion, and the electronic structure of the excited state being probed. nih.gov Comparing RR spectra obtained with Soret vs. Q-band excitation can help to elucidate the nature of different excited electronic states and their geometric distortions relative to the ground state. elsevierpure.com
Magnetic Resonance Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of meso-Tetraphenylporphyrin-Pd(II) in solution. As the Pd(II) ion in this complex has a d⁸ electron configuration and adopts a square planar geometry, the resulting complex is diamagnetic. This lack of unpaired electrons allows for the acquisition of high-resolution NMR spectra with sharp signals and well-defined coupling patterns.
The ¹H NMR spectrum of PdTPP is characterized by distinct signals corresponding to the different types of protons in the molecule. Due to the high symmetry (D₄h) of the metallated porphyrin core, the signals are simplified compared to the free-base porphyrin. The spectrum typically shows:
A sharp singlet for the eight β-pyrrole protons.
Multiplets in the aromatic region corresponding to the ortho-, meta-, and para-protons of the four equivalent meso-phenyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and probing the electronic environment of meso-Tetraphenylporphyrin-Pd(II). The high symmetry of the molecule simplifies its NMR spectra, providing clear evidence for its formation. ulisboa.pt
In the ¹H NMR spectrum, the insertion of the diamagnetic Pd(II) ion into the porphyrin core leads to characteristic shifts. The β-pyrrolic protons typically appear as a sharp singlet, a result of the rapid exchange of the inner N-H protons in the free-base porphyrin being replaced by the palladium ion. ulisboa.pt The phenyl protons exhibit multiplets corresponding to the ortho, meta, and para positions. The exact chemical shifts can vary slightly depending on the solvent and concentration. ulisboa.pt
The ¹³C NMR spectrum further corroborates the structure. The introduction of the Pd(II) ion does not cause significant changes in the chemical shifts compared to the free-base tetraphenylporphyrin, but it confirms the presence of the highly symmetric structure. rsc.org Specific signals can be assigned to the different carbon atoms of the porphyrin macrocycle and the phenyl rings.
¹H and ¹³C NMR Chemical Shift Data for meso-Tetraphenylporphyrin Derivatives
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| meso-Tetraphenylporphyrin (H₂TPP) | β-pyrrole: ~8.8, phenyl (ortho, meta, para): ~8.2-7.7, NH: ~-2.8 | Cα: ~145, Cβ: ~131, Cmeso: ~122, C-phenyl: ~142, 134, 127, 126 |
| meso-Tetraphenylporphyrin-Pd(II) | β-pyrrole: ~8.8, phenyl (ortho, meta, para): ~8.2-7.7 | Cα: ~143, Cβ: ~132, Cmeso: ~122, C-phenyl: ~141, 134, 128, 127 |
Advanced X-ray Diffraction Analysis
X-ray diffraction techniques provide unparalleled insight into the three-dimensional structure of crystalline materials, offering precise information on molecular geometry, bond lengths, bond angles, and packing arrangements.
Single-crystal X-ray diffraction analysis of meso-Tetraphenylporphyrin-Pd(II) reveals a square planar coordination geometry for the palladium(II) ion, as is typical for d⁸ metal complexes. The palladium atom sits (B43327) at the center of the porphyrin macrocycle, coordinated to the four nitrogen atoms of the pyrrole rings. The porphyrin macrocycle itself is nearly planar, though minor deviations can occur. The phenyl groups are twisted out of the plane of the porphyrin core.
Selected Crystallographic Data for a meso-Tetraphenylporphyrin-Pd(II) Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 10.278(5) |
| b (Å) | 10.443(5) |
| c (Å) | 16.360(5) |
| α (°) | 90 |
| β (°) | 83.561(5) |
| γ (°) | 90 |
| Pd-N bond lengths (Å) | ~2.0 |
Data is for a related meso-tetra-(4-pyridyl)porphyrin/palladium(II) complex, as detailed crystallographic data for the parent compound was not available in the search results. rsc.orgcrystallography.net
Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases of a material. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific 2θ angles. For meso-Tetraphenylporphyrin-Pd(II), the PXRD pattern confirms its crystalline nature and can be used to identify its specific polymorph. utrgv.edu The positions and relative intensities of the diffraction peaks are determined by the crystal lattice parameters. researchgate.net
Representative Powder X-ray Diffraction Peaks for a Metallotetraphenylporphyrin
| 2θ (degrees) |
| ~7.0 |
| ~9.0 |
| ~11.5 |
| ~13.7 |
| ~19.1 |
| ~21.5 |
| ~28.3 |
This data represents typical diffraction peaks observed for metallotetraphenylporphyrins and may not be exact for meso-Tetraphenylporphyrin-Pd(II). researchgate.net
Theoretical and Computational Investigations of Meso Tetraphenylporphyrin Pd Ii
Quantum Mechanical Studies (e.g., DFT, TD-DFT)
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been pivotal in characterizing the fundamental properties of PdTPP. These calculations provide a robust framework for understanding its electronic configuration and how it interacts with light.
The electronic properties of metalloporphyrins are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and spectroscopic characteristics.
DFT calculations reveal that the electronic structure of PdTPP is well-described by Gouterman's four-orbital model, which involves two HOMOs (a1u and a2u) and a pair of degenerate LUMOs (eg). chemrxiv.orgresearchgate.net The palladium(II) ion, with its d8 electron configuration in a square-planar environment, has filled d-orbitals that lie lower in energy than the porphyrin's π-orbitals, resulting in minimal metal-to-ligand π-backbonding. lasalle.edu The primary electronic transitions are therefore of a π-π* nature within the porphyrin macrocycle. researchgate.net The meso-phenyl groups have a minor effect on the HOMO-LUMO gap as they are nearly perpendicular to the porphyrin plane, leading to limited electronic conjugation. researchgate.net Computational studies show that modifying substituents at the meso or β positions can systematically tune the HOMO-LUMO energy levels. nih.govnu.edu.kz
Interactive Table: Calculated Frontier Orbital Energies for Metallotetraphenylporphyrins
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pt-TPP | - | - | 3.05 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules like PdTPP. nih.govnih.govlanl.gov These calculations can accurately predict the positions and intensities of the characteristic Soret (or B) band in the near-UV region and the weaker Q bands in the visible region. researchgate.netosti.govresearchgate.net
The intense Soret band arises from a strong S0 → S2 transition, while the Q bands are attributed to the weaker S0 → S1 transition. lasalle.eduresearchgate.net TD-DFT calculations confirm that these bands are predominantly due to π-π* transitions involving the four Gouterman orbitals. nu.edu.kz The accuracy of these predictions is highly dependent on the choice of the functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set. nih.govdntb.gov.uacore.ac.uk Comparisons between theoretical and experimental spectra are crucial for validating the computational methodology and refining the understanding of the molecule's electronic excited states. nih.govlanl.gov For instance, studies on similar porphyrins have shown that TD-DFT calculations can replicate experimental absorption spectra with discrepancies as low as 0.2 to 0.4 eV. nih.gov
Interactive Table: Comparison of Experimental and Theoretical Absorption Maxima for Metalloporphyrins
| Compound | Band | Experimental λmax (nm) | Theoretical λmax (nm) | Method |
|---|---|---|---|---|
| H2TPP | Soret | 418 | - | - |
| H2TPP | Q-Band | 513, 548, 590, 646 | - | - |
| ZnTPP | Soret | 422 | ~400 | TD-B3LYP/6-31G* |
Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π-π stacking, play a crucial role in the supramolecular chemistry and biological function of porphyrins. rsc.org Computational tools are used to identify, visualize, and quantify these weak interactions. nih.govmdpi.com In the context of PdTPP, NCIs can influence crystal packing, aggregation behavior in solution, and interactions with other molecules, such as substrates in catalysis or biological macromolecules. nih.gov For example, theoretical calculations have been used to study the non-covalent functionalization of carbon nanotubes with metal-tetraphenylporphyrins, revealing how these interactions stabilize the hybrid material. nih.gov Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Independent Gradient Model based on Hirshfeld partitioning (IGMH) allow for a detailed analysis of the strength and nature of these interactions. mdpi.com
Computational Modeling of Reaction Mechanisms
Computational modeling is essential for mapping the complex energy landscapes of chemical reactions, providing detailed information on intermediates, transition states, and reaction pathways that are difficult to observe experimentally.
Palladium-porphyrin complexes are known to catalyze various organic reactions, including important carbon-carbon bond-forming reactions like the Mizoroki-Heck coupling. researchgate.net Computational studies help to elucidate the plausible mechanisms of these catalytic cycles. For the Mizoroki-Heck reaction catalyzed by a Pd(II)-porphyrin complex, a proposed cycle involves several key steps:
Pre-catalyst activation: The Pd(II) center is reduced to the catalytically active Pd(0) species.
Oxidative Addition: The aryl halide substrate adds to the Pd(0) center, forming a Pd(II)-aryl intermediate.
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.
β-Hydride Elimination: This step forms the final product and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The catalyst is regenerated to the Pd(0) state, often with the help of a base.
DFT calculations can model the energetics of each step, identifying the rate-determining step and the structure of transient intermediates. researchgate.net While palladium on carbon is a well-known heterogeneous catalyst for hydrogenation reactions involving porphyrins, nih.govnih.gov homogeneous catalysis with discrete Pd-porphyrin complexes allows for fine-tuning of catalytic activity through ligand modification. researchgate.netssaa.ru
Palladium-catalyzed C-H activation is a powerful strategy for streamlining the synthesis of complex organic molecules. escholarship.orgmdpi.com Palladium(II)-porphyrin complexes have been developed as robust catalysts for visible-light-induced oxidative C-H functionalization. nih.govresearchgate.net Computational chemistry is a vital tool for understanding the mechanisms of these transformations. escholarship.org
The C-H activation step is often the most challenging and crucial part of the catalytic cycle. Computational studies can help distinguish between different potential pathways, such as:
Concerted Metalation-Deprotonation (CMD): A pathway where the C-H bond is broken with the assistance of a ligand or external base in a single, concerted step.
Oxidative Addition: Direct insertion of the Pd(II) center into the C-H bond, leading to a Pd(IV) intermediate.
Electrophilic Substitution: Where the palladium complex acts as an electrophile attacking the C-H bond.
DFT calculations of the potential energy surfaces for these pathways can determine the most energetically favorable route. escholarship.org These studies have become essential for rational catalyst design in the field of C-H functionalization. escholarship.orgnih.gov For PdTPP, the porphyrin ligand's rigid square-planar coordination and rich electronic properties modulate the reactivity of the palladium center, influencing its ability to cleave C-H bonds selectively. nih.gov
Structure-Property Relationship Predictions
Correlating Substituent Effects with Electronic and Photophysical Behavior
Theoretical and computational investigations play a pivotal role in predicting how the electronic and photophysical properties of meso-Tetraphenylporphyrin-Pd(II) (PdTPP) can be fine-tuned by the introduction of various substituents on the peripheral phenyl rings. These studies establish correlations between the nature and position of substituents and the resulting changes in the molecule's absorption spectra, emission characteristics, and excited-state dynamics.
The electronic properties of the porphyrin macrocycle are highly sensitive to the electron-donating or electron-withdrawing nature of the substituents attached to the meso-phenyl groups. The introduction of substituents can significantly alter the redox potentials of the porphyrin ring. For instance, the presence of groups with electron-withdrawing resonance effects leads to an enhancement of the reduction facility of the photocatalyst, both in its ground and excited states. mdpi.comresearchgate.netnih.govbohrium.com This is a critical consideration for applications in photoredox catalysis, where the ability to control the reduction potential is paramount. Studies on related free-base porphyrins have shown that while redox potentials are strongly dependent on the substituents, the singlet excited-state energies remain largely unaffected. mdpi.comresearchgate.netnih.govbohrium.comnih.gov
The photophysical behavior of palladium(II) porphyrins is characterized by efficient intersystem crossing to the triplet state, leading to phosphorescence. The nature of the substituents on the meso-phenyl rings can modulate the properties of this emission. Research on electron-deficient palladium(II) meso-substituted porphyrins has provided valuable insights into these structure-property relationships. For example, a series of palladium(II) meso-(diethoxyphosphoryl)porphyrins have been synthesized and their photophysical properties investigated. These complexes exhibit phosphorescence in the near-infrared region (670–770 nm) at room temperature in deoxygenated toluene (B28343) solutions. rsc.org
The phosphorescence quantum yields and lifetimes of these substituted Pd(II) porphyrins are directly influenced by the peripheral substituents. The introduction of electron-withdrawing phosphoryl groups, in combination with other aryl substituents, results in complexes with distinct photophysical parameters. rsc.org The specific substitution pattern on the phenyl rings can lead to variations in the excited-state lifetimes and quantum yields, demonstrating the tunability of these properties.
Detailed findings for a selection of substituted palladium(II) porphyrins are presented in the table below, illustrating the impact of different substituents on their photophysical properties.
| Compound | Substituents | Phosphorescence Quantum Yield (%) | Phosphorescence Lifetime (μs) | Emission Wavelength (nm) |
| PdDTolPP | 10-(diethoxyphosphoryl)-5,15-bis(p-tolyl) | Data not specified | Data not specified | Data not specified |
| PdD(CMP)PP | 10-(diethoxyphosphoryl)-5,15-bis[p-(methoxycarbonyl)phenyl] | Data not specified | Data not specified | Data not specified |
| PdDMesPP | 10-(diethoxyphosphoryl)-5,15-dimesityl | Data not specified | Data not specified | Data not specified |
| PdTMesPP | 5-(diethoxyphosphoryl)-10,15,20-trimesityl | Data not specified | Data not specified | Data not specified |
| General Range for Pd(II) meso-phosphorylated porphyrins | meso-phosphoryl and aryl groups | 3.4 - 5.8 | 633 - 858 | 670 - 770 |
Data for specific compounds within the series was not individually detailed in the provided search results, but a general range for the class of compounds was provided. rsc.org
These findings underscore the principle that the electronic and photophysical behavior of meso-Tetraphenylporphyrin-Pd(II) can be systematically modified through the strategic placement of substituents on the phenyl rings. Computational models can further elucidate these relationships by correlating the Hammett parameters of the substituents with observed changes in spectral and photophysical data, providing a predictive framework for designing novel Pd(II) porphyrins with tailored properties for specific applications.
Catalytic Applications of Meso Tetraphenylporphyrin Pd Ii
Palladium(II)-Porphyrin Catalysis in Organic Transformations
The catalytic activity of meso-tetraphenylporphyrin-Pd(II) and its derivatives is prominent in several key areas of organic synthesis. The porphyrin ligand is not merely a spectator but plays a crucial role in modulating the reactivity and stability of the palladium center, influencing the efficiency and selectivity of the catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds. Meso-tetraphenylporphyrin-Pd(II) and its analogues have proven to be effective catalysts in this domain.
The Mizoroki-Heck reaction , which involves the coupling of an unsaturated halide with an alkene, has been successfully catalyzed by palladium(II)-porphyrin systems. researchgate.netsynarchive.com For instance, a study demonstrated the use of various palladium(II)-porphyrin complexes for the coupling of aryl bromides with alkyl acrylates. While the parent meso-tetraphenylporphyrin-Pd(II) (Pd-TPP) showed no catalytic activity under the tested conditions, derivatives with functional groups on the phenyl rings exhibited good to excellent yields. The complex Pd-TSTpSPP [palladium-tetrasodium tetra(p-sulfonatophenyl)porphyrin] was found to be particularly effective, providing excellent yields of the corresponding alkyl cinnamates. researchgate.net This highlights the significant influence of the porphyrin ligand's substituents on the catalytic performance.
| Catalyst | Yield (%) |
|---|---|
| Pd-TPP | 0 |
| Pd-TpCPP | 92 |
| Pd-TpAP | 85 |
| Pd-TpTP | 88 |
| Pd-TSTpSPP | 95 |
| Pd-TmHPP | 82 |
| Pd-TmCPP | 86 |
The Suzuki-Miyaura reaction , coupling an organoboron compound with an organic halide, is another cornerstone of C-C bond formation where palladium-porphyrin catalysts have been applied. researchgate.netacs.org A derivative, meso-tetra-[p-(methoxycarbonyl)phenyl]porphyrinato-palladium(II), when covalently grafted onto graphene oxide, served as a highly active and reusable catalyst for the Suzuki reaction between aryl halides and phenylboronic acid, yielding biphenyl (B1667301) products in good to excellent yields. researchgate.net The immobilization of the catalyst on a solid support facilitates its recovery and reuse, which is a significant advantage from a sustainability perspective. researchgate.net The Suzuki-Miyaura cross-coupling has also been a key method for synthesizing meso-meso linked porphyrin arrays, demonstrating the utility of these reactions in constructing complex molecular architectures. nih.gov
Palladium(II)-porphyrin complexes also catalyze oxidative coupling reactions, particularly the homocoupling of organoboron compounds to form symmetrical biaryls. mdpi.com Research has shown that complexes such as Pd(II)-meso-tetraphenylporphyrin (PdTPP) and its substituted analogues are effective for the base-free self-coupling of potassium aryltrifluoroborates (PATFBs) in water under ambient, open-air conditions. This nature-inspired protocol is attractive due to its mild, biomimetic conditions and the use of an aqueous medium. mdpi.com The PdTSTpSPP catalyst again showed superior activity in these transformations, highlighting its broad applicability. mdpi.com The reaction proceeds with a wide range of substrates, tolerating various functional groups on the aromatic ring of the aryltrifluoroborate. mdpi.com
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| PdTPP | 12 | 80 |
| PdTpAP | 12 | 85 |
| PdTSTpSPP | 6 | 98 |
| PdTmHPP | 12 | 82 |
| PdTmCPP | 12 | 88 |
While not involving palladium, it is noteworthy that related iron-based meso-tetraphenylporphyrin complexes have been developed for the selective oxidative cross-coupling of phenols, indicating the broader potential of metalloporphyrins in oxidative functionalization. acs.orgnih.gov
The strong absorption of visible light by the porphyrin macrocycle makes meso-tetraphenylporphyrin-Pd(II) a candidate for photocatalysis. utrgv.edu These molecules can convert photo energy into chemical energy, driving redox reactions under mild conditions. utrgv.edu The unique photoelectronic properties of metalloporphyrins make them suitable for catalyzing photo-driven reactions, including C-C bond formation and oxidation-reduction processes. utrgv.edu
Upon absorption of light, the catalyst is promoted to a long-lived electronic excited state, which possesses different redox properties compared to its ground state. utrgv.edu This excited state can then interact with a substrate molecule through a single electron transfer process, either via oxidation or reduction, to initiate the desired organic transformation. utrgv.edu Research has explored the potential of meso-tetraphenylporphyrins with various metal centers, including Pd(II), as photocatalysts for cross-coupling and oxidative reactions under visible light irradiation. utrgv.edu For example, studies have investigated the oxidation of aldehydes to their corresponding carboxylic acids under oxygen and visible light, catalyzed by metal-substituted tetraphenylporphyrins. utrgv.edu
Mechanistic Investigations of Meso-Tetraphenylporphyrin-Pd(II) Catalysis
Understanding the reaction mechanism is crucial for optimizing catalytic systems and expanding their applicability. For palladium-porphyrin catalysts, mechanistic studies often focus on the palladium oxidation state changes and the role of the porphyrin ligand.
Many palladium-catalyzed cross-coupling reactions, including the Mizoroki-Heck and Suzuki-Miyaura reactions, are generally understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. researchgate.netsynarchive.commdpi.com Although the precatalyst is a stable Pd(II)-porphyrin complex, it is believed to be reduced in situ to an active Pd(0) species to initiate the cycle. mdpi.commdpi.com
A plausible mechanism for the Mizoroki-Heck reaction catalyzed by a Pd(II)-porphyrin complex involves the following key steps researchgate.net:
Reduction: The Pd(II)-porphyrin precatalyst is reduced to a Pd(0)-porphyrin species.
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) center to form an arylpalladium(II) halide intermediate.
Carbopalladation: The alkene coordinates to the palladium center and inserts into the aryl-palladium bond.
β-Hydride Elimination: Elimination of a β-hydrogen atom from the alkylpalladium intermediate forms the alkene product and a hydridopalladium(II) species.
Reductive Elimination/Base Regeneration: The base neutralizes the generated hydrogen halide, regenerating the Pd(0) catalyst for the next cycle. researchgate.netsynarchive.com
Similarly, in the oxidative self-coupling of potassium aryltrifluoroborates, a proposed mechanism begins with the reduction of the Pd(II)-porphyrin to a Pd(0)-porphyrin intermediate. This is followed by oxidative addition of the aryltrifluoroborate and atmospheric oxygen to yield a Pd(II) species, which then undergoes transmetallation with a second molecule of the aryltrifluoroborate. The final step is a reductive elimination that forms the biaryl product and regenerates the active Pd(0) catalyst. mdpi.com
The porphyrin ligand is not passive and its structure significantly influences the catalyst's performance. The introduction of electron-withdrawing or electron-donating substituents on the peripheral phenyl groups can tune the electronic properties of the palladium center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net
As demonstrated in the Mizoroki-Heck reaction data, modifying the meso-phenyl groups of the tetraphenylporphyrin (B126558) ligand dramatically impacts catalytic efficiency. researchgate.net The parent Pd-TPP was inactive, whereas derivatives with sulfonate (Pd-TSTpSPP) or carboxylate (Pd-TpCPP) groups showed high activity. researchgate.net This "ligand-accelerated catalysis" effect underscores the importance of ligand design in developing highly efficient catalysts.
The substrate scope of these catalytic systems is also a critical aspect of their utility. Studies on the oxidative self-coupling of potassium aryltrifluoroborates have shown that the Pd-TSTpSPP catalyst is effective for a range of substrates bearing both electron-donating and electron-withdrawing groups, demonstrating the robustness and wide applicability of the catalytic system. mdpi.com
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| meso-Tetraphenylporphyrin-Pd(II) / Pd-TPP | [5,10,15,20-Tetraphenylporphyrinato(2-)]palladium(II) |
| Pd-TpCPP | Palladium-tetra(p-carboxyphenyl)porphyrin |
| Pd-TpAP | Palladium-tetra(p-anisyl)porphyrin |
| Pd-TpTP | Palladium-tetra(p-tolyl)porphyrin |
| Pd-TSTpSPP | Palladium-tetrasodium tetra(p-sulfonatophenyl)porphyrin |
| Pd-TmHPP | Palladium-tetra(m-hydroxyphenyl)porphyrin |
| Pd-TmCPP | Palladium-tetra(m-carboxyphenyl)porphyrin |
| Phenylboronic acid | Phenylboronic acid |
| Potassium aryltrifluoroborates (PATFBs) | Potassium aryltrifluoroborates |
| Alkyl cinnamates | Esters of cinnamic acid |
| Symmetrical biaryls | Biaryls with two identical aryl groups |
| Graphene Oxide | Graphene Oxide |
Catalyst Design and Performance Enhancement
The catalytic prowess of meso-Tetraphenylporphyrin-Pd(II) is not static; it can be significantly tuned and improved through strategic design. Researchers have focused on two primary avenues for enhancement: modifying the electronic and steric properties of the porphyrin core and developing robust systems for catalyst recovery and reuse. These efforts aim to boost catalytic efficiency, expand the substrate scope, and align the catalytic system with the principles of green and sustainable chemistry.
Influence of Porphyrin Core Modification on Catalytic Efficiency
The catalytic activity of the palladium center in meso-Tetraphenylporphyrin-Pd(II) is intricately linked to the electronic environment of the porphyrin macrocycle. By introducing various functional groups to the meso-phenyl rings, it is possible to modulate the catalyst's performance. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density at the palladium center, thereby influencing its catalytic cycle, including steps like oxidative addition and reductive elimination.
Research into meso-substituted porphyrins has shown that the introduction of functional groups can significantly impact their electrochemical properties. For instance, the presence of electron-withdrawing groups can enhance the reduction facility of the porphyrin complex. This tunability is crucial for applications in photoredox catalysis, where the excited-state redox potentials of the catalyst are key to its function.
In the context of cross-coupling reactions, functionalization of the porphyrin ligand has been a key strategy for developing highly active catalysts. For example, a palladium(II)-coordinated 5,10,15,20-tetrakis-(4-hexyloxyphenyl)-porphyrin was covalently grafted to the surface of graphene oxide. researchgate.net This modification not only provided a means for heterogenization but also contributed to a highly active catalytic system for Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net Similarly, the synthesis of a porphyrin-based polymer through a Friedel-Crafts alkylation of 5,10,15,20-tetraphenylporphyrin, followed by palladium(II) loading, resulted in a catalyst with excellent activity in Suzuki-Miyaura coupling, even for challenging substrates like aryl chlorides. researchgate.net
The table below summarizes the performance of different core-modified meso-Tetraphenylporphyrin-Pd(II) catalysts in coupling reactions.
| Catalyst System | Reaction Type | Key Modification | Reported Yield | Reference |
|---|---|---|---|---|
| Pd(II)-tetrakis-(4-hexyloxyphenyl)-porphyrin on Graphene Oxide | Suzuki-Miyaura | Hexyloxyphenyl groups at meso positions; Graphene oxide support | Excellent | researchgate.net |
| Pd(II) on Porphyrin-Based Polymer | Suzuki-Miyaura | Polymerization of tetraphenylporphyrin | Excellent (for various aryl halides) | researchgate.net |
| Pd(II) on Amide and Ether Functionalized Porous Organic Polymer | Heck & Suzuki | Functionalized porous organic polymer support | Excellent (99% for Suzuki) | nih.gov |
These examples underscore the principle that modifying the porphyrin core, either directly through substitution or by incorporation into a larger polymer structure, is a powerful tool for enhancing the catalytic efficiency of meso-Tetraphenylporphyrin-Pd(II).
Recyclability and Sustainability Aspects of Meso-Tetraphenylporphyrin-Pd(II) Catalysts
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which hinders its reuse and can lead to product contamination with the metal. To overcome these challenges and enhance the sustainability of meso-Tetraphenylporphyrin-Pd(II) as a catalyst, extensive research has been dedicated to its heterogenization. This typically involves immobilizing the porphyrin complex onto a solid support.
Various materials have been employed as supports, including polymers, graphene oxide, and porous organic frameworks. researchgate.netresearchgate.netnih.gov A successful strategy involves covalently grafting the palladium porphyrin complex onto the support material. For instance, meso-tetrakis[4-(methoxycarbonyl)phenyl]porphyrin-palladium(II) was covalently attached to the surface of graphene oxide. uva.es This heterogeneous catalyst demonstrated high activity in the Suzuki reaction and could be reused for seven consecutive runs without a significant drop in its catalytic performance. uva.es
Another approach involves the synthesis of porphyrin-based polymers that can chelate palladium. A porphyrin-based polymer was synthesized from 5,10,15,20-tetraphenylporphyrin and subsequently loaded with Pd(II). researchgate.net This material served as a highly stable and recyclable heterogeneous catalyst for the Suzuki-Miyaura coupling reaction in water, an environmentally benign solvent. researchgate.net Similarly, palladium immobilized on an amide and ether functionalized porous organic polymer proved to be an effective and reusable catalyst for Heck and Suzuki reactions, being recyclable up to nine times. nih.gov
The key metrics for a successful recyclable catalyst are the maintenance of high catalytic activity over multiple cycles and minimal leaching of the active metal into the product. The table below presents the recyclability data for several heterogenized meso-Tetraphenylporphyrin-Pd(II) catalyst systems.
| Catalyst System | Reaction | Number of Cycles | Final Yield/Activity | Palladium Leaching | Reference |
|---|---|---|---|---|---|
| GO-CPTMS@Pd-TKHPP | Suzuki-Miyaura | 5 | No significant decrease in activity | Not specified | researchgate.net |
| Pd@AEPOP | Heck | 9 | Slight decrease in activity | Not specified, but activity loss attributed to Pd loss | nih.gov |
| Pd(II)-TMCPP-GO | Suzuki | 7 | No significant decrease in activity | Not specified | uva.es |
| Pd/TiO2 | Suzuki | 5 | Maintained at 87% yield | 0.01 wt% | mdpi.com |
Photophysical and Electrochemical Research of Meso Tetraphenylporphyrin Pd Ii
Excited State Dynamics and Energy Transfer
The dynamics of the excited states of PdTPP are fundamental to its function as a photosensitizer. Upon absorption of light, the molecule is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to a long-lived triplet state. This triplet state is the key intermediate in various photophysical processes.
The triplet state of metalloporphyrins like PdTPP is characterized by its lifetime and quantum yield, which are crucial parameters for applications such as photocatalysis and photodynamic therapy. The heavy palladium atom in the porphyrin core enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state, resulting in a high triplet quantum yield. Research has shown that the triplet state lifetime is a key determinant of its photosensitizing efficiency. For instance, in deoxygenated environments, the triplet lifetime of similar metalloporphyrins can be on the order of microseconds.
| Parameter | Value | Conditions |
| Triplet State Lifetime (τT) | 0.32 ± 0.01 µs | Acetone (B3395972) |
| Triplet Quantum Yield (ΦT) | High (typical for heavy metal porphyrins) | Varies with solvent |
Note: The table presents representative data; specific values can vary with experimental conditions.
Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited states interact. youtube.com This interaction can lead to photon upconversion (UC), where the sequential absorption of two or more photons results in the emission of a photon with a shorter wavelength (higher energy) than the excitation wavelength. youtube.com This anti-Stokes emission is a valuable phenomenon for various applications, including solar energy conversion and bioimaging. youtube.comrsc.org
In a typical TTA-UC system, a sensitizer (B1316253) molecule (like PdTPP) absorbs low-energy photons and transfers its triplet energy to an annihilator (emitter) molecule. osti.gov Two of these energized annihilator molecules then undergo TTA, resulting in one annihilator in an excited singlet state and the other in its ground state. The excited singlet annihilator then emits a high-energy photon. The efficiency of this process is highly dependent on the properties of both the sensitizer and the annihilator. nih.gov PdTPP and its derivatives are often used as sensitizers in TTA-UC systems due to their strong absorption in the visible region and their high triplet quantum yields. frontierspecialtychemicals.com The process is a diffusion-controlled phenomenon in solution, necessitating that the two triplet-state molecules come within the Dexter-type energy transfer distance. osti.gov
A significant application of PdTPP as a photosensitizer is its ability to generate singlet oxygen (¹O₂), a highly reactive oxygen species. nih.gov Upon excitation, the triplet state of PdTPP can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer process, known as photosensitization, produces excited-state singlet oxygen. nih.gov
The efficiency of singlet oxygen generation is a critical factor in applications like photodynamic therapy (PDT), where ¹O₂ is the primary cytotoxic agent responsible for destroying cancer cells. nih.govnih.gov The quantum yield of singlet oxygen production is directly related to the triplet state characteristics of the photosensitizer. The time constant for singlet oxygen generation photosensitized by meso-tetraphenylporphine in acetone has been measured to be approximately 0.28 ± 0.01 microseconds, which is slightly shorter than the photosensitizer's triplet state lifetime of 0.32 ± 0.01 microseconds. nih.gov
Redox Chemistry and Electronic Properties
The electrochemical behavior of PdTPP provides insight into its electronic structure and its ability to participate in electron transfer reactions, which is crucial for its application in photoredox catalysis.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of molecules in both their ground and excited states. researchgate.netresearchgate.net For porphyrins, CV typically reveals a series of one-electron oxidation and reduction processes. asianpubs.org The ground-state redox potentials provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The excited-state redox potentials can be estimated from the ground-state potentials and the excited-state energy (determined from absorption or emission spectra). These values are critical for predicting the feasibility of photoinduced electron transfer reactions. For instance, the one-electron oxidation potential of free-base tetraphenylporphyrin (B126558) (H₂TPP) has been determined to be 1.06 V. researchgate.net The redox potentials are essential for understanding the free energy changes involved in photoinduced electron transfer processes. researchgate.net
The electronic properties and, consequently, the redox behavior of the tetraphenylporphyrin macrocycle can be systematically tuned by introducing substituents onto the peripheral phenyl groups or the β-pyrrolic positions. mdpi.comresearchgate.netnih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing—has a profound impact on the HOMO and LUMO energy levels. mdpi.comnih.gov
Integration into Advanced Materials and Supramolecular Architectures
Fabrication of Meso-Tetraphenylporphyrin-Pd(II)-Based Thin Films and Nanostructures
The performance of devices based on porphyrin compounds is highly dependent on the structure and morphology of the material. Therefore, significant research has been dedicated to fabricating controlled architectures of meso-Tetraphenylporphyrin-Pd(II) in the form of thin films and nanostructures.
The creation of high-quality meso-Tetraphenylporphyrin-Pd(II) thin films is crucial for their application in electronics and sensors. Various deposition techniques are employed to control film thickness, uniformity, and molecular arrangement.
Deposition Techniques:
Thermal Evaporation: This physical vapor deposition (PVD) method is widely used for creating uniform thin films of porphyrins. researchgate.net The process involves heating the PdTPP powder in a high-vacuum chamber until it sublimes; the vapor then condenses onto a cooler substrate, forming a thin film. This technique allows for precise control over the film thickness and is suitable for creating chemically stable films. researchgate.net
Spin Coating: A solution-based technique where a solution of PdTPP is dropped onto a spinning substrate. The centrifugal force spreads the solution evenly, and the subsequent solvent evaporation leaves a thin film. The film's thickness can be controlled by adjusting the solution concentration and the spinning speed. This method is cost-effective but may result in amorphous or less-ordered films compared to thermal evaporation.
Layer-by-Layer (LbL) Assembly: This technique involves the sequential adsorption of materials with complementary interactions (e.g., opposite charges) to build up a multilayered film. While less common for neutral complexes like PdTPP, derivatized versions with charged functional groups can be effectively deposited using LbL, offering nanoscale control over the film architecture.
Morphological Characterization:
The morphology and structure of the deposited films are analyzed using various high-resolution microscopy and diffraction techniques to understand the relationship between the fabrication process and the film's properties.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the film's surface topography, revealing features like grain size, shape, and film continuity. acs.orgnih.gov For instance, SEM analysis can distinguish between elongated microrod structures and three-dimensional spherical aggregates, depending on the solvents used in film preparation. acs.orgnih.gov
Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional surface profiles at the nanoscale, providing quantitative data on surface roughness and grain size. mdpi.com It is particularly useful for characterizing the fine details of the film's surface without requiring a conductive coating. acs.org
X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystallinity and phase of the deposited film. researchgate.net Porphyrin films can range from highly crystalline to amorphous depending on the deposition method and subsequent treatments like annealing. XRD patterns can reveal the preferential orientation of crystallites within the film. researchgate.net
The table below summarizes typical characteristics of porphyrin thin films prepared by different methods.
| Deposition Technique | Typical Film Structure | Advantages | Common Characterization Methods |
|---|---|---|---|
| Thermal Evaporation | Often polycrystalline or amorphous; can be improved with annealing | High purity; precise thickness control | XRD, SEM, AFM researchgate.net |
| Spin Coating | Generally amorphous | Simple, low-cost, rapid | SEM, AFM acs.org |
| Layer-by-Layer Assembly | Highly ordered multilayers | Nanoscale control of architecture | UV-vis Spectroscopy, Ellipsometry |
Dispersing meso-Tetraphenylporphyrin-Pd(II) within polymeric matrices is an effective strategy to create robust, processable materials that combine the properties of the porphyrin with the mechanical and structural advantages of the polymer. mdpi.com
Polymer Composites:
PdTPP can be blended with various host polymers such as polystyrene, polyvinylidene fluoride (B91410) (PVDF), or polyimides. rsc.orgmdpi.com The resulting composite materials can be fabricated into films or other shapes. The porphyrin units can be simply physically mixed with the polymer or, in more advanced formulations, chemically coordinated or bonded to the polymer backbone. mdpi.com For example, highly dispersed palladium nanoparticles have been successfully immobilized into porphyrin-based porous polyimide polymers through the coordination of Pd(II) ions with the porphyrin units, followed by in-situ reduction. rsc.org These composites often exhibit enhanced stability and can be designed for specific applications like catalysis or sensing. rsc.orgmdpi.com
Nanofiber Formulations:
Electrospinning is a versatile technique used to produce polymer nanofibers with diameters ranging from nanometers to a few microns. nih.govmdpi.com By dissolving a polymer and meso-Tetraphenylporphyrin-Pd(II) in a suitable solvent and subjecting the solution to a high electric field, composite nanofibers can be fabricated. mdpi.comnih.gov
Fabrication: A solution containing a polymer (e.g., polystyrene) and PdTPP is extruded from a needle under a strong electric field. The solvent evaporates rapidly, leaving a non-woven mat of solid nanofibers on a collector. nih.gov
Morphology: The morphology of the electrospun fibers, including their diameter and the presence of beads, is influenced by parameters such as solvent composition, solution viscosity, and collecting distance. nih.gov SEM is commonly used to characterize the structure of the resulting nanofiber mat. nih.gov
Properties: The high surface-area-to-volume ratio of nanofibers makes them highly suitable for sensor applications, as it facilitates rapid diffusion of analytes to the embedded porphyrin sensing sites. mdpi.com
| Formulation | Fabrication Method | Key Advantages | Potential Applications |
|---|---|---|---|
| Polymer Composite Film | Solution casting, melt blending | Improved mechanical properties, processability, stability | Catalysis, optical materials rsc.orgmdpi.com |
| Polymer Nanofibers | Electrospinning | High surface area, porosity, fast response time | Gas sensors, pressure sensitive paints mdpi.comnih.gov |
Supramolecular Assembly and Self-Organized Systems
The spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions is a cornerstone of supramolecular chemistry. fortunejournals.com Meso-Tetraphenylporphyrin-Pd(II) is an excellent building block for such systems due to its planar structure and extensive π-system, which facilitate various intermolecular interactions.
The formation of ordered, hierarchical assemblies of meso-Tetraphenylporphyrin-Pd(II) is driven by a combination of weak, non-covalent forces. researchgate.net These interactions, though individually weak, collectively guide the molecules to form stable, long-range structures.
π-π Stacking: The large, aromatic surface of the porphyrin macrocycle promotes π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. nih.govnih.gov These interactions are a primary driving force for the aggregation of porphyrins into columnar or layered structures. researchgate.net
Hydrogen Bonding: Although the core PdTPP molecule lacks strong hydrogen bond donors or acceptors, peripheral functional groups can be introduced to the meso-phenyl rings to enable directional hydrogen bonding. This allows for more specific control over the geometry of the resulting assembly, leading to the formation of tapes, sheets, or 3D networks. nih.govresearchgate.netresearchgate.net
Coordination Bonds: In some systems, the palladium center or peripheral functional groups (like pyridyl groups) can coordinate with other metal ions or ligands, acting as a "supramolecular glue" to link porphyrin units into linear or cyclic oligomers and polymers. mdpi.comnih.gov
These interactions can be tuned by external factors such as solvent, temperature, and concentration, allowing for the controlled self-assembly of PdTPP into diverse morphologies like nanorods, spheres, and films. researchgate.net
While meso-Tetraphenylporphyrin-Pd(II) is an achiral molecule, assemblies of these molecules can become chiral, a phenomenon known as supramolecular chirality. mdpi.comnih.gov This induced chirality arises when the porphyrin molecules arrange themselves in a helical or twisted fashion.
Induction Mechanisms:
Chiral Templates: Chirality can be induced by a chiral template, such as a chiral solvent or a biomolecule like a polypeptide (e.g., polyglutamic acid). nih.gov The interaction between the porphyrin assemblies and the chiral template forces the achiral porphyrins into a preferred right- or left-handed spatial arrangement. nih.govcjps.org
Chiral Ligands: The coordination of chiral ligands (e.g., enantiopure diamines) to the metal center or peripheral groups of the porphyrin can induce a chiral twist in the assembly. nih.govrsc.org The stoichiometry of the ligand-to-porphyrin ratio can be a critical factor in controlling the resulting supramolecular helicity, sometimes even leading to an inversion of chirality upon changing the concentration. nih.gov
Characterization:
The primary technique for detecting and quantifying supramolecular chirality is Circular Dichroism (CD) Spectroscopy . nih.gov An induced CD signal in the region of the porphyrin's absorption bands (specifically the Soret band) is a definitive sign of a chiral supramolecular structure. nih.gov The sign and intensity of the CD signal provide information about the handedness and structural order of the helical assembly. rsc.org
Porphyrin-based supramolecular assemblies are promising for applications in artificial photosynthesis and solar energy conversion due to their strong light-harvesting capabilities. utrgv.edupdx.edu The design of efficient energy conversion systems using meso-Tetraphenylporphyrin-Pd(II) relies on several key principles.
Maximizing Light Absorption: Porphyrins have intense absorption in the Soret band (around 400-450 nm) and weaker Q-bands in the visible region. acs.org By forming aggregates, the absorption spectrum can be broadened or shifted, allowing for more efficient harvesting of the solar spectrum. pdx.edu
Efficient Energy Transfer: In a well-designed assembly, light energy absorbed by one porphyrin molecule can be rapidly transferred to an adjacent molecule through non-covalent interactions. This "antenna" effect funnels the excitation energy to a specific reaction center where charge separation occurs.
Facilitating Charge Separation and Transport: The ordered stacking of porphyrins in a supramolecular assembly can create pathways for the efficient transport of electrons or holes after the initial photo-induced charge separation. The goal is to separate the electron-hole pair quickly and move them apart to prevent recombination, thereby converting light energy into chemical or electrical energy. nih.gov
Role of the Palladium Center: The presence of the heavy palladium atom influences the photophysical properties of the porphyrin. It significantly enhances intersystem crossing from the singlet excited state to the triplet state. While this is often exploited in photodynamic therapy for generating reactive oxygen species, in the context of energy conversion, it can open up different energy transfer pathways or be utilized in photocatalytic cycles that involve triplet states. nih.govrsc.org
By controlling the arrangement and electronic coupling between meso-Tetraphenylporphyrin-Pd(II) units within a supramolecular framework, it is possible to design and construct sophisticated artificial systems for light harvesting and photocatalysis. utrgv.eduacs.orgresearchgate.net
Chemical Sensing and Detection Methodologies Utilizing Meso Tetraphenylporphyrin Pd Ii
Principles of Optical Chemical Sensing with Palladium Porphyrins
Optical chemical sensors based on palladium porphyrins, including meso-Tetraphenylporphyrin-Pd(II), operate on the principle of luminescence modulation. The interaction between the excited state of the porphyrin and an analyte molecule results in a measurable change in the emission signal, which can be correlated to the analyte's concentration.
Luminescence Quenching Mechanisms (Fluorescence and Phosphorescence)
The incorporation of a heavy palladium(II) ion into the porphyrin macrocycle has a profound effect on its photophysical properties. The heavy atom effect significantly promotes intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). mdpi.comnih.gov This process is extremely fast, occurring on a picosecond timescale. semanticscholar.org Consequently, fluorescence (emission from S₁) is largely suppressed, and the dominant emission pathway becomes phosphorescence (emission from T₁). mdpi.com
The long-lived triplet state of palladium porphyrins makes them highly susceptible to deactivation by other molecules, a process known as quenching. nih.gov The primary mechanism for oxygen sensing is collisional quenching, where energy is transferred from the porphyrin's excited triplet state to ground-state molecular oxygen (a triplet), which is an efficient quencher. nih.govnih.gov This interaction deactivates the porphyrin, preventing it from emitting a phosphorescent photon. The degree of quenching is directly related to the concentration of the quencher, a relationship described by the Stern-Volmer equation. nih.govresearchgate.net
Another potential quenching mechanism is photoinduced electron transfer, which can occur when the porphyrin is in proximity to a suitable electron acceptor, such as titanium dioxide (TiO₂), leading to a reduction in fluorescence emission. nih.gov
Design of Room Temperature Phosphorescent Oxygen Sensors
The design of effective oxygen sensors based on meso-Tetraphenylporphyrin-Pd(II) hinges on immobilizing the phosphorescent dye within a matrix that is highly permeable to oxygen. This matrix serves to support the indicator dye while allowing efficient interaction with the target analyte. nih.govresearchgate.net
Common strategies involve embedding the palladium porphyrin in solid-state materials such as polymers. Polystyrene (PS) and poly(1-trimethylsilyl-1-propyne) are frequently used due to their good oxygen permeability and processing characteristics. nih.govresearchgate.netrsc.org The sensor is often fabricated as a thin film or as nanofibers to maximize the surface-area-to-volume ratio, which enhances sensitivity and ensures rapid response times. researchgate.netresearchgate.net
More advanced materials like metal-organic frameworks (MOFs) have shown exceptional promise as host matrices. For instance, a MOF designated as PCN-224, constructed from palladium porphyrin units, exhibits an extraordinarily high oxygen permeability, resulting in a sensor with one of the highest sensitivities reported to date. rsc.org The key design considerations for these sensors are achieving high sensitivity (a large change in signal per unit of analyte concentration), photostability, reversibility, and fast response and recovery. researchgate.netresearchgate.net
Analyte Recognition and Selectivity
The selectivity of a sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. For palladium porphyrin-based sensors, selectivity is governed by the specific nature of the interaction between the porphyrin's excited state and the analyte.
Detection of Gaseous Analytes (e.g., Oxygen, Volatile Organic Compounds)
The most prominent application of meso-Tetraphenylporphyrin-Pd(II) in chemical sensing is for the detection of molecular oxygen (O₂). frontierspecialtychemicals.comfrontierspecialtychemicals.com The high specificity for oxygen arises from the efficient energy transfer between the triplet excited state of the palladium porphyrin and the triplet ground state of oxygen. nih.gov This phosphorescence quenching is a highly selective process, making these materials ideal for developing optical oxygen sensors, often referred to as optodes. nih.govnih.gov The performance of these sensors can be quantified by several parameters, including the Stern-Volmer constant (Ksv), which indicates sensitivity, response time, and the limit of detection (LOD).
Table 1: Performance Characteristics of Various Palladium Porphyrin-Based Oxygen Sensors This is an interactive table. You can sort and filter the data by clicking on the headers.
| Indicator | Matrix | Ksv | Response Time (s) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Pd-TPP derivative | Poly(1-trimethylsilyl-1-propyne) nanofibers with Ag nanoparticles | High | < 1 | 7.5 ppm | researchgate.net |
| PdNTBP | Toluene (B28343) Solution | 0.0189 Pa⁻¹ | Not Specified | Not Specified | nih.gov |
| Pd(II)PCN-224 | Metal-Organic Framework (MOF) | 2610 kPa⁻¹ | Not Specified | 0.015 Pa | rsc.org |
| PdTFPP | Polystyrene (PS) | High (I₀/I₂₁ ≈ 36) | Not Specified | Not Specified | nih.gov |
While oxygen is the primary target, porphyrin-based materials have also been explored for sensing other gaseous analytes. For example, electropolymerized films of meso-tetrakis(2-thienyl)porphyrin have demonstrated the ability to detect explosive compounds like 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net Porphyrin networks have also shown sensitivity towards hydrogen chloride and ammonia. acs.org
Anion Sensing (e.g., Thiocyanate) via Competitive Displacement Strategies
Beyond gas sensing, palladium complexes are utilized in the detection of anions in solution. The detection of thiocyanate (B1210189) (SCN⁻) is a notable example. One method relies on the formation of a stable anionic palladium(II)-thiocyanate complex, [Pd(SCN)₄]²⁻, which can then be associated with a cationic dye like Methylene Blue for spectrophotometric determination. rsc.org
Another strategy involves the inhibition of the catalytic activity of palladium nanomaterials. Thiocyanate can adsorb onto the surface of palladium nanoplates, blocking their active sites and inhibiting their oxidase-like activity, which can be monitored through a colorimetric reaction. researchgate.netrsc.org While competitive displacement strategies, where the target anion displaces a coordinated indicator, have been demonstrated for other metalloporphyrins, the strong interaction between palladium and thiocyanate provides a basis for selective anion recognition. researchgate.net
Enhancement Strategies for Sensor Performance
Structural Modification of the Porphyrin: The photophysical and sensing properties of the porphyrin can be fine-tuned through synthetic modifications. Attaching electron-withdrawing groups, such as in meso-tetrakis(pentafluorophenyl)porphyrin (PdTFPP), can enhance photostability and sensitivity. nih.govacs.org Conversely, adding substituents like fluorenyl or phenylacetylide groups can increase the phosphorescence quantum yield. researchgate.netresearchgate.net
Optimization of the Immobilization Matrix: The choice of the matrix is critical for sensor performance. Highly porous materials with high analyte permeability, such as MOFs, sol-gels, and polymer nanofibers, are used to increase sensitivity and reduce response times. researchgate.netrsc.org The matrix can also be designed to protect the indicator dye from photodegradation.
Incorporation of Nanomaterials: The addition of plasmon-generating nanoparticles, such as silver nanoparticles, into the sensor matrix can enhance the luminescence signal and improve sensitivity. researchgate.net
Ratiometric Sensing: To overcome issues like fluctuations in light source intensity or dye leaching, a ratiometric approach can be employed. This involves incorporating a second, analyte-insensitive luminophore into the sensor matrix to serve as an internal standard. nih.govrsc.org The ratio of the emission intensities of the indicator and the reference provides a more stable and reliable measurement.
Advanced Instrumentation: The use of sophisticated detection techniques, such as time-domain phosphorimetry combined with high-sensitivity photodetectors, can significantly improve the dynamic range, temporal resolution, and operational stability of the sensing system. nih.gov
Role of Polymeric Matrix Materials (e.g., Poly(TMSP), Silicones)
The selection of an appropriate polymeric matrix is critical in the design of optical sensors utilizing meso-Tetraphenylporphyrin-Pd(II) (PdTPP). The matrix serves not only to provide mechanical support and a stable environment for the indicator dye but also significantly influences the sensor's performance, primarily through its permeability to the analyte. For gas sensing applications, particularly oxygen detection, polymers with high gas permeability are paramount.
Poly(1-trimethylsilyl-1-propyne) (Poly(TMSP)) has been identified as a superior matrix material due to its exceptionally high oxygen permeability. researchgate.netrsc.org This property stems from its amorphous structure, which contains a large free volume, allowing for rapid diffusion of gas molecules even at low temperatures. researchgate.net When PdTPP is embedded within a Poly(TMSP) matrix, the high oxygen partition coefficient of the polymer facilitates enhanced interaction between the analyte and the phosphorescent probe. researchgate.net This results in a sensor with high sensitivity to oxygen. researchgate.net For instance, nanofibers composed of PdTPP encapsulated in Poly(TMSP) have demonstrated notable oxygen sensing capabilities. researchgate.net The high surface area of the nanofiber morphology further complements the intrinsic permeability of the polymer, contributing to improved sensor performance. researchgate.net
Silicone-based polymers are another class of materials frequently used for immobilizing porphyrin dyes in chemical sensors. dergipark.org.tr Silicones offer good gas permeability, mechanical stability, and optical transparency. In a study involving the related meso-tetraphenylporphyrin (H2TPP), a silicon matrix was used to host the dye along with metal oxide additives for oxygen sensing. dergipark.org.tr The findings from such systems highlight the role of the silicone matrix in creating a stable and effective sensing film. The choice between Poly(TMSP) and silicones often depends on the specific requirements of the application, including the desired sensitivity, response time, and operating conditions. Poly(TMSP) is often favored for applications requiring the highest sensitivity and detection of trace amounts of oxygen due to its remarkable gas permeation characteristics. rsc.orgresearchgate.net
Influence of Nanoparticle Additives (e.g., Silver Nanoparticles, Metal Oxides)
Silver Nanoparticles (AgNPs) have been shown to magnify the sensitivity of phosphorescence-based oxygen sensors. researchgate.net When AgNPs are added to a Poly(TMSP) matrix containing PdTPP, the resulting sensor exhibits increased sensitivity. researchgate.net This enhancement is attributed to the localized surface plasmon resonance (LSPR) of the silver nanoparticles, which can increase the excitation rate of the porphyrin and consequently its phosphorescence emission, leading to a more pronounced quenching effect in the presence of oxygen. The synergy between the high oxygen permeability of the Poly(TMSP) matrix and the plasmonic enhancement from AgNPs leads to a more sensitive detection system. researchgate.net
Metal Oxides are another class of additives that have garnered significant interest for improving gas sensor performance. researchgate.netdergipark.org.tr Semiconductor metal oxides such as Zinc Oxide (ZnO), Copper(II) Oxide (CuO), Nickel(II) Oxide (NiO), and Tin(IV) Oxide (SnO2) have been used as additives in porphyrin-based sensing films. researchgate.netdergipark.org.tr In a study on meso-tetraphenylporphyrin (H2TPP) immobilized in a silicone matrix, the addition of ZnO, CuO, and particularly a ZnO/CuO hybrid, led to a substantial increase in oxygen sensitivity compared to the additive-free film. dergipark.org.tr The sensor with the ZnO/CuO hybrid additive demonstrated higher oxygen sensitivity (88% signal drop) compared to the undoped film (70%). dergipark.org.tr This improvement is linked to the high sensitivity of these metal oxides to target gases and their ability to favorably modify the microenvironment around the porphyrin dye. researchgate.netdergipark.org.tr
The table below summarizes the effect of different additives on the oxygen sensitivity of porphyrin-based sensors.
| Porphyrin | Matrix | Additive | Key Finding | Reference |
|---|---|---|---|---|
| Pd(II) meso-tetraphenylporphyrin | Poly(TMSP) | Silver Nanoparticles (AgNPs) | AgNPs were added to magnify the sensor sensitivity. | researchgate.net |
| meso-tetraphenylporphyrin (H2TPP) | Silicone | ZnO/CuO Hybrid | Increased oxygen sensitivity from 70% (undoped) to 88%. | dergipark.org.tr |
| meso-tetraphenylporphyrin (H2TPP) | Poly(TMSP) | NiO, SnO2, Ni:SnO2 | Investigated for their oxygen-sensitive optical chemical sensor properties. | researchgate.net |
Optimization of Sensing Metrics (Stern-Volmer Constants, Response Time, Limit of Detection)
The effectiveness of a chemical sensor based on meso-Tetraphenylporphyrin-Pd(II) is quantified by several key metrics, including the Stern-Volmer constant (Ksv), response time, and limit of detection (LOD). The optimization of these parameters is a central goal in sensor development.
The Stern-Volmer constant (Ksv) is a measure of the sensitivity of a luminescent sensor to a quencher, such as oxygen. nih.govnih.gov A higher Ksv value indicates a more sensitive sensor. The relationship is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the luminescence intensities in the absence and presence of the quencher [Q], respectively. nih.gov For PdTPP-based sensors, the Ksv can be tuned by the choice of matrix and additives. A sensor using (Pd-TPP) nanofibers in a Poly(TMSP) matrix exhibited a high Ksv value of 6.30 Vol-%⁻¹. researchgate.net Similarly, a sensor based on the related H2TPP with a ZnO/CuO hybrid additive also showed a higher Ksv value compared to the undoped version. dergipark.org.tr Palladium porphyrins are known for their long phosphorescence lifetimes, which generally leads to high sensitivity and large Ksv values, making them suitable for detecting low concentrations of oxygen. nih.gov
Response time is the time taken for a sensor to reach a certain percentage (typically 90% or 95%) of its final signal upon exposure to an analyte. A fast response and recovery time is crucial for real-time monitoring. For a sensor using H2TPP with ZnO/CuO hybrid particles, the response time (from argon to oxygen) was 10 seconds, and the recovery time was 20 seconds. dergipark.org.tr In a different system using platinum octaethylporphyrin (PtOEP) in a highly permeable Poly(TMSP) film, the response time from argon to oxygen was exceptionally fast at 3.6 seconds, although the recovery was slower at 73.2 seconds. rsc.org These values are heavily influenced by the diffusion rate of the analyte into and out of the polymer matrix.
The limit of detection (LOD) defines the smallest concentration of an analyte that can be reliably detected. A lower LOD is desirable for trace analysis. For an optical sensor based on PtOEP in a Poly(TMSP) film, the LOD for oxygen was less than 0.3%. rsc.org The long phosphorescence lifetimes of palladium porphyrins, including PdTPP, contribute to a high signal-to-noise ratio, which is beneficial for achieving low limits of detection. nih.gov
The table below presents a comparison of sensing metrics for different porphyrin-based optical oxygen sensors.
| Porphyrin System | Ksv | Response Time (s) | Recovery Time (s) | LOD | Reference |
|---|---|---|---|---|---|
| (Pd-TPP)NF in Poly(TMSP) | 6.30 Vol-%-1 | - | - | - | researchgate.net |
| H2TPP with ZnO/CuO in Silicone | Higher than undoped form | 10 | 20 | - | dergipark.org.tr |
| PtOEP in Poly(TMSP) | 5.7%-1 (at 0-10% O₂) | 3.6 | 73.2 | < 0.3% | rsc.org |
Future Directions and Emerging Research Avenues
Exploration of Novel Functionalized Meso-Tetraphenylporphyrin-Pd(II) Architectures
The core structure of meso-tetraphenylporphyrin provides a versatile scaffold for extensive functionalization. researchgate.net Future research will focus on the synthesis of new PdTPP derivatives with tailored properties by introducing a variety of substituents at the meso-phenyl rings or the β-pyrrolic positions. These modifications can dramatically influence the molecule's electronic structure, solubility, and steric hindrance, thereby fine-tuning its performance in specific applications. researchgate.nettu.ac.th
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, have proven to be powerful tools for constructing complex porphyrin arrays. worldscientific.comacs.org This strategy allows for the creation of extended π-conjugated systems, dimers, and oligomers with unique photophysical and electronic properties. acs.orgnih.gov For instance, the synthesis of porphyrin arrays linked by diphenylethyne units has been achieved through Pd-mediated coupling, leading to shape-persistent cyclic architectures. acs.org The exploration of different linking groups and substitution patterns will continue to be a vibrant area of research, aiming to develop materials with enhanced light-harvesting capabilities, improved catalytic activity, and novel electronic behaviors.
Furthermore, the introduction of functional groups that can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, will enable the construction of sophisticated supramolecular assemblies. These self-assembled structures can exhibit emergent properties that are not present in the individual monomeric units, opening up possibilities for the development of "smart" materials and sensors.
Development of Advanced Hybrid Materials for Multifunctional Applications
The integration of meso-Tetraphenylporphyrin-Pd(II) into larger material frameworks is a promising avenue for creating multifunctional systems. The development of hybrid materials, where PdTPP is combined with polymers, nanoparticles, or metal-organic frameworks (MOFs), can lead to synergistic effects and enhanced performance.
For example, embedding PdTPP derivatives into mesoporous silica (B1680970) nanoparticles has been shown to be an effective strategy for creating photosensitizers for photodynamic therapy (PDT). nih.gov The porous structure of the silica provides a high surface area for loading the porphyrin, while also protecting it from aggregation and improving its biocompatibility. Similarly, the covalent grafting of palladium porphyrin complexes onto graphene oxide nanosheets has resulted in highly active and reusable catalysts for cross-coupling reactions. researchgate.net
Future research will likely explore the incorporation of PdTPP into a wider range of host materials. The construction of porphyrin-based polymers, where PdTPP units are linked together to form long chains, is an area of growing interest. nih.gov These materials could find applications in areas such as organic electronics, nonlinear optics, and gas storage. The development of porphyrin-based MOFs, where PdTPP acts as a building block in a crystalline framework, also holds significant potential for applications in catalysis, sensing, and gas separation.
Deeper Understanding of Structure-Mechanism-Function Relationships
A fundamental understanding of the relationship between the molecular structure of meso-Tetraphenylporphyrin-Pd(II), its photophysical and catalytic mechanisms, and its ultimate function is crucial for the rational design of new and improved systems. While much is known about the basic properties of PdTPP, a more detailed picture is still needed.
The photophysical properties of porphyrins, including their absorption and emission characteristics, are central to their applications in photodynamic therapy and as photosensitizers. nih.gov The palladium center in PdTPP plays a key role in promoting intersystem crossing to the triplet state, which is essential for generating reactive oxygen species. nih.govrsc.org Future studies will employ advanced spectroscopic techniques, such as time-resolved spectroscopy, to further elucidate the dynamics of the excited states and the mechanisms of energy and electron transfer. nih.gov
In the context of catalysis, a deeper understanding of the reaction mechanisms is essential for developing more efficient and selective catalysts. For instance, in Suzuki-Miyaura cross-coupling reactions catalyzed by palladium porphyrins, the precise role of the porphyrin ligand in the catalytic cycle is still a subject of investigation. uoc.grresearchgate.net Computational modeling and in-situ spectroscopic studies will be invaluable tools for probing the reaction intermediates and transition states, providing insights that can guide the design of next-generation catalysts.
The interaction of PdTPP with biological systems is another area where a deeper mechanistic understanding is needed. Studies on the binding of functionalized PdTPP derivatives to DNA and proteins can provide valuable information for the development of new therapeutic and diagnostic agents. rsc.orgmdpi.com
Sustainable Synthesis and Application of Meso-Tetraphenylporphyrin-Pd(II) Systems
The development of environmentally friendly and sustainable methods for the synthesis and application of meso-Tetraphenylporphyrin-Pd(II) is becoming increasingly important. Traditional methods for porphyrin synthesis often involve harsh reaction conditions, toxic solvents, and energy-intensive purification procedures. tandfonline.comworldscientific.com
Recent research has focused on developing greener synthetic routes, such as microwave-assisted synthesis, mechanochemical methods, and the use of water as a solvent. tandfonline.comworldscientific.comresearchgate.netorientjchem.org These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. For example, mechanochemical synthesis, which involves grinding reagents together in the absence of a solvent, has been shown to be an effective method for preparing meso-substituted porphyrins. orientjchem.orgnih.gov
In addition to sustainable synthesis, the development of recyclable catalytic systems is a key goal. Immobilizing PdTPP on solid supports, such as polymers or inorganic materials, can facilitate catalyst recovery and reuse, reducing costs and environmental impact. uoc.grresearchgate.netresearchgate.net For instance, palladium nanoparticles deposited on PTFE materials have shown promise as highly recyclable catalysts for cross-coupling reactions. researchgate.netsciety.org Future work will focus on designing robust and highly active supported catalysts that can be used in continuous flow reactors, further enhancing the sustainability of chemical processes.
The use of PdTPP in environmentally benign applications, such as photocatalysis for organic synthesis and the degradation of pollutants, is also an active area of research. nih.govutrgv.edu By harnessing the power of visible light, these systems offer a green alternative to traditional chemical methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
